REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[OH:10][CH2:11][C:12]([N+:17]([O-])=O)([CH2:15]O)[CH2:13][OH:14]>>[NH2:17][C:12]1([CH2:13][OH:14])[CH2:11][O:10][CH:4]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:1][CH3:2])[O:5][CH2:15]1
|
Name
|
|
Quantity
|
6.41 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)CCCC
|
Name
|
|
Quantity
|
7.56 g
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(COC(OC1)C(CC)CCCC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |